4-Chlorobenzyl pinacolone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

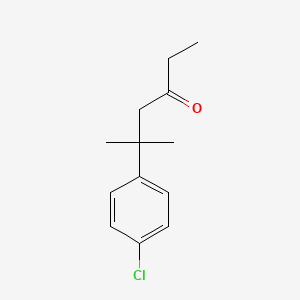

4-Chlorobenzyl pinacolone is an intermediate of the fungicide tebuconazole .

Synthesis Analysis

The preparation method involves using 4-chlorobenzaldehyde and pinaketone to react under base catalysis to produce 5-[4-chlorophenyl-2, 2-dimethylpentene (4) ketone-3], and then the olefin ketone is dissolved in methanol and catalytically hydrogenated to obtain the product . The Pinacol Rearrangement, a reaction of 1,2-diols, plays a significant role in the synthesis of this compound .Molecular Structure Analysis

The molecular formula of this compound is C13H17ClO. Its average mass is 224.73 Da and its monoisotopic mass is 100.088814 Da .Chemical Reactions Analysis

The Pinacol Rearrangement is a very important process in organic chemistry for the conversion of 1,2 diols into carbonyl compounds containing a carbon oxygen double bond. This is done via a 1,2-migration which takes place under acyl conditions .Physical And Chemical Properties Analysis

This compound has a boiling point of 297°C, a density of 1.050, and a flash point of 179°C .Mechanism of Action

Safety and Hazards

Future Directions

The Pinacol Rearrangement, which is crucial in the synthesis of 4-Chlorobenzyl pinacolone, is a significant area of research in organic chemistry. Future research directions could involve exploring different aspects of this transformation, such as the use of high-temperature liquid water and supercritical water as reaction media, the effects of different acids, the utilization of molecular sieves and solid-phase reactions, and the application of photochemistry and electrochemistry .

properties

IUPAC Name |

5-(4-chlorophenyl)-5-methylhexan-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClO/c1-4-12(15)9-13(2,3)10-5-7-11(14)8-6-10/h5-8H,4,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAJQBZOWUDEPJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC(C)(C)C1=CC=C(C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(Benzyloxy)-1-[(2xi)-beta-D-threo-pentofuranosyl]-1H-imidazo[2,1-b]purine](/img/structure/B1147445.png)

![O6-Benzyl-N2,3-etheno-2'-deoxy-3',5'-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine](/img/no-structure.png)

![Sodium;[hydroxy-[hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate](/img/structure/B1147453.png)